Pluramycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

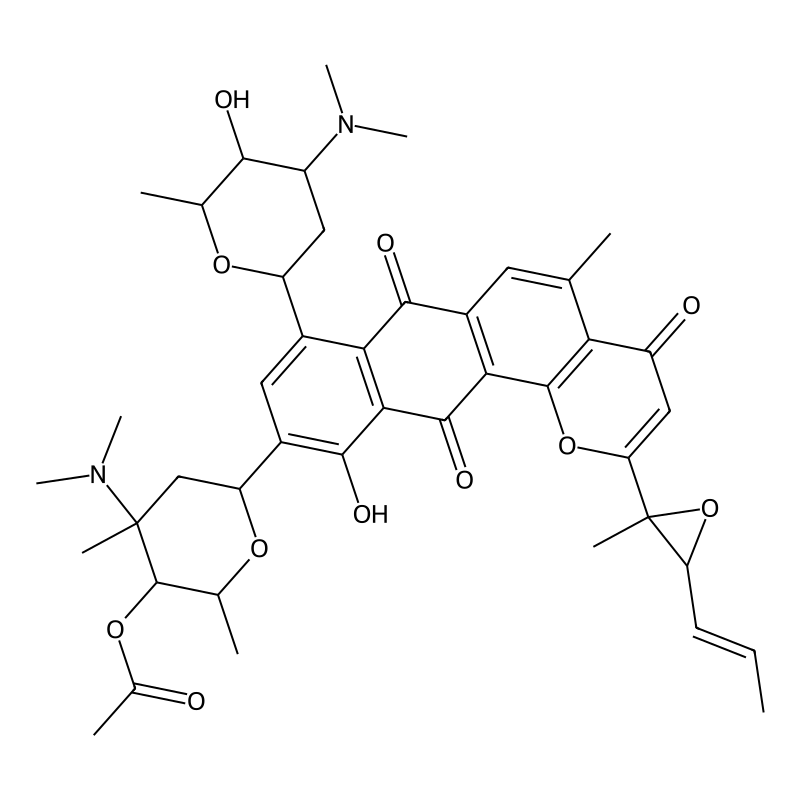

Pluramycin A is a natural antibiotic and anticancer compound produced by the bacterium Streptomyces pluricolorescens. It belongs to the pluramycin family of natural products, recognized for their significant biological activity, particularly in inhibiting nucleic acid synthesis. Pluramycin A exhibits both antibacterial and antitumor properties, making it a subject of interest in pharmaceutical research . Its structure features a complex arrangement that includes an anthracene core, which is pivotal for its biological function.

Pluramycin A primarily acts by inhibiting protein and nucleic acid synthesis within bacterial cells. The mechanism involves binding to the ribosomal RNA, thus disrupting the translation process essential for protein production. Additionally, it interferes with DNA and RNA polymerases, further inhibiting nucleic acid biosynthesis . The compound's reactivity can also be explored through various synthetic pathways, notably through Diels-Alder reactions that form its anthracene core from substituted naphthynes and glycosylated furans .

Pluramycin A has demonstrated potent antitumor activity against various cancer cell lines, as well as significant antibacterial effects. Its ability to inhibit protein synthesis makes it effective against a range of pathogenic bacteria. Research indicates that Pluramycin A can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent . The compound's unique mechanism of action sets it apart from other antibiotics, which often target cell wall synthesis or metabolic pathways.

Pluramycin A is primarily investigated for its applications in oncology and infectious disease treatment. Its ability to inhibit tumor growth makes it a candidate for cancer therapies, particularly in cases resistant to conventional treatments. In addition to its antitumor properties, Pluramycin A's antibacterial activity positions it as a potential treatment option for bacterial infections, especially those caused by resistant strains . Ongoing research aims to explore its efficacy in combination therapies and novel drug formulations.

Studies on the interactions of Pluramycin A with cellular components have revealed insights into its mechanism of action. It has been shown to bind effectively to ribosomal RNA, disrupting the normal function of ribosomes during protein synthesis. Furthermore, investigations into its interactions with DNA polymerases highlight its potential to interfere with DNA replication processes . These interactions underline the compound's multifaceted role in inhibiting both bacterial growth and cancer cell proliferation.

Several compounds share structural or functional similarities with Pluramycin A. These include:

- Kidamycin: An antibiotic closely related to Pluramycin A, known for similar antibacterial properties but differing in its specific structural components.

- Neopluramycin: Another member of the pluramycin family that exhibits both antibacterial and antitumor activities.

- Saptomycin: Shares structural features with Pluramycin A and has been studied for its biological activities.

- Actinomycin D: While structurally different, it also inhibits nucleic acid synthesis and is used in cancer therapy.

| Compound | Antibacterial Activity | Antitumor Activity | Structural Features |

|---|---|---|---|

| Pluramycin A | Yes | Yes | Anthracene core with glycosylated moiety |

| Kidamycin | Yes | Moderate | Similar anthracene structure |

| Neopluramycin | Yes | Yes | Related structure with slight variations |

| Saptomycin | Yes | Yes | Similar core structure |

| Actinomycin D | Yes | Yes | Different core but similar mechanism |

Pluramycin A's uniqueness lies in its specific binding affinity to ribosomal RNA and its dual action against both bacterial pathogens and cancer cells, distinguishing it from other compounds in therapeutic applications .

Pluramycin A employs a sophisticated threading intercalation mechanism to interact with DNA double helix structures [1] [2]. The compound features a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore core that inserts between DNA base pairs, positioning the planar aromatic system perpendicular to neighboring base pairs [3] [4]. This intercalation mode enables selective binding to specific DNA sequences through a combination of stacking interactions and groove-mediated recognition [5].

The sequence recognition of Pluramycin A demonstrates distinct preferences for specific DNA motifs. Research has established that Pluramycin A exhibits sequence selectivity following the pattern: 5'-CG* > 5'-TG* >> 5'-AG* = 5'-GG* sequences, where the asterisk denotes the alkylated guanine position [1] [6]. This selectivity arises from the compound's ability to position its carbohydrate substituents strategically within both major and minor grooves of the DNA helix [2] [7].

The threading intercalation mechanism involves the insertion of the anthrapyran chromophore into the DNA helix while positioning the two deoxyaminosugar residues - angolosamine and N,N-dimethyl-L-vancosamine - in the minor groove [3] [4]. These sugar moieties play crucial roles in sequence recognition through hydrogen bonding interactions with DNA bases and backbone elements [7] [8]. The angolosamine residue typically interacts with the 3' side of the intercalation site, while the dimethylvancosamine moiety engages with the 5' side, creating a stable ternary complex [7].

Guanine-Specific Alkylation via Electrophilic Sites

The electrophilic reactivity of Pluramycin A centers on its epoxide functionality, which serves as the primary alkylating agent targeting guanine residues in DNA [1] [9]. Following intercalation, the epoxide moiety positioned in the major groove undergoes nucleophilic attack by the N7 nitrogen of guanine bases [1] [10]. This alkylation reaction demonstrates remarkable sequence specificity, with the compound showing preferential reactivity toward guanines located 3' to the intercalation site [2] [7].

The alkylation mechanism proceeds through an acid-catalyzed opening of the epoxide ring, resulting in the formation of a stable covalent adduct between Pluramycin A and the N7 position of guanine [1] [9]. This covalent modification creates a cationic lesion in the DNA that can subsequently lead to single-strand breaks in the presence of base or upon thermal treatment [9] [11]. The reaction's efficiency depends on the proper positioning of the epoxide relative to the target guanine, which is facilitated by the carbohydrate-mediated recognition in the minor groove [2] [7].

Structural studies have revealed that the alkylation selectivity is not solely determined by the epoxide's chemical reactivity but is significantly influenced by the positioning and orientation achieved through the threading intercalation mechanism [10] [5]. The stabilization of the drug-DNA complex through sugar-groove interactions ensures that the electrophilic center is optimally positioned for selective guanine modification [7] [8].

Inhibition of Nucleic Acid Biosynthesis

Pluramycin A demonstrates potent inhibitory effects on nucleic acid biosynthesis, with DNA synthesis being the most profoundly affected cellular process [12] [13]. In studies using Escherichia coli B cells, DNA synthesis was found to be more susceptible to Pluramycin A than RNA synthesis, with the compound inhibiting both processes at concentrations that do not affect energy generation [12] [14].

The mechanism of DNA synthesis inhibition involves multiple pathways. Direct binding to template DNA interferes with DNA polymerase function, as demonstrated by experiments showing that the inhibition of DNA polymerase reaction by Pluramycin A was independent of the stage at which the drug was added [15] [16]. The inhibition could be reversed by increasing the amount of template DNA but not by magnesium ions, deoxyribonucleoside triphosphates, or enzyme concentration, confirming that DNA binding is the primary mechanism [15] [17].

RNA synthesis inhibition follows a similar pattern, with all species of RNA - including sRNA, 16S RNA, 23S RNA, and mRNA - being inhibited at comparable levels [12] [13]. When total RNA was separated using MAK column chromatography or sucrose density gradient centrifugation, uniform inhibition across all RNA species was observed [12]. This comprehensive effect on RNA synthesis contributes to the compound's broad impact on cellular function, as it disrupts the production of essential cellular RNAs required for protein synthesis and cellular regulation [13] [14].

The differential effects on DNA versus RNA synthesis reflect the compound's binding preferences and the relative accessibility of these synthetic processes to DNA-bound inhibitors [12] [16]. The more profound effect on DNA synthesis may result from the compound's ability to form stable intercalation complexes that more effectively block DNA replication machinery compared to transcriptional processes [15] [17].

Impact on Cellular Stress Response Pathways

Pluramycin A treatment triggers complex cellular stress response pathways that vary significantly between prokaryotic and eukaryotic systems [18] [19]. In bacterial cells, the primary stress response involves the disruption of nucleic acid synthesis, leading to the activation of DNA damage response mechanisms [18]. The compound's ability to form covalent DNA adducts initiates cellular stress pathways aimed at repairing the damaged genetic material [20] [21].

In eukaryotic cells, Pluramycin A exposure activates multiple stress response pathways including DNA damage response, oxidative stress response, and protein homeostasis pathways [18] [19]. Studies have shown that the compound can induce the formation of gamma-H2AX foci, indicating activation of DNA double-strand break repair machinery [18]. However, the efficiency of this response varies among different cell types, with some cancer cell lines showing impaired DNA repair responses that may contribute to their sensitivity to the compound [18].

The cellular stress response to Pluramycin A also involves alterations in protein synthesis and quality control mechanisms [18] [19]. The compound's effects on mRNA production result in compensatory responses including the upregulation of stress response genes and the activation of protein degradation pathways [18]. In some cell types, particularly cancer cells, the stress response may be overwhelmed, leading to apoptotic cell death through the activation of caspase-dependent pathways [19].

Recent studies have identified that Pluramycin A-related compounds can trigger lysosomal membrane permeabilization, leading to the release of lysosomal proteases into the cytosol [19]. This mechanism represents an alternative pathway for cell death that does not directly involve genomic DNA targeting, suggesting that the compound's biological effects may be more complex than initially understood [19].

Comparative Activity Across Prokaryotic and Eukaryotic Systems

The activity profile of Pluramycin A demonstrates significant differences between prokaryotic and eukaryotic systems, reflecting fundamental differences in cellular organization and DNA accessibility [22] [23]. In prokaryotic systems, particularly Escherichia coli, Pluramycin A shows potent inhibitory effects on both DNA and RNA synthesis at relatively low concentrations [12] [15]. The compound's ability to access the bacterial nucleoid and interact with genomic DNA appears to be enhanced by the absence of nuclear compartmentalization [22] [24].

In eukaryotic systems, including HeLa cells, Pluramycin A exhibits similar inhibition patterns for DNA, RNA, and protein synthesis, but the overall sensitivity may be somewhat reduced compared to bacterial systems [12] [13]. This difference likely reflects the more complex chromatin organization in eukaryotes and the nuclear envelope's potential to modulate drug uptake and distribution [22] [23]. However, the fundamental mechanisms of action - intercalation, alkylation, and synthesis inhibition - remain consistent across both system types [12] [14].

Comparative studies have revealed that the selectivity of DNA-binding compounds like Pluramycin A for prokaryotic versus eukaryotic systems can be influenced by factors beyond direct DNA binding affinity [22]. These include differences in DNA repair capabilities, stress response efficiency, and the relative importance of various cellular processes [18] [23]. For instance, bacterial cells may be more dependent on continuous DNA replication for survival, making them more susceptible to compounds that interfere with this process [22] [24].

The antibiotic selectivity studies have shown that while many DNA-binding compounds exhibit limited selectivity between prokaryotic and eukaryotic decoding sites, the overall cellular response can differ significantly [22]. This differential response may result from variations in cellular uptake mechanisms, metabolic processing, and the ability to repair DNA damage [18] [23]. Understanding these differences is crucial for optimizing the therapeutic potential of Pluramycin A and related compounds while minimizing toxicity to host cells [22] [24].